molecular formula C14H15F3N2O4 B1328655 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-81-9

8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1328655
CAS No.: 942474-81-9
M. Wt: 332.27 g/mol
InChI Key: HRGPJHCEEHVJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerges from the convergence of several important chemical research trajectories that have shaped modern organic synthesis and medicinal chemistry. The historical foundation for spirocyclic chemistry can be traced to early investigations into conformationally restricted molecular frameworks, which gained prominence as researchers recognized the importance of three-dimensional molecular architecture in biological activity. The specific combination of spirocyclic scaffolds with fluorinated aromatic systems represents a more recent development, reflecting the growing appreciation for fluorine's unique properties in pharmaceutical applications.

The synthetic accessibility of 1,4-dioxa-8-azaspiro[4.5]decane scaffolds has been facilitated by advances in spirocyclization methodologies, including cyclization reactions that enable the formation of the characteristic spiro junction. The incorporation of trifluoromethyl groups into pharmaceutical compounds gained significant momentum from the mid-1940s onward, following early applications in the 1920s. This historical progression established the foundation for combining spirocyclic frameworks with fluorinated substituents, leading to compounds such as this compound. The compound's current availability through multiple chemical suppliers indicates its recognition as a valuable research tool, with commercial sources offering quantities ranging from milligram to gram scales for investigational purposes.

Recent patent literature has documented synthetic approaches to related spirocyclic compounds, including methodologies for creating 8-phenyl-1,7-diaza-spiro[4.5]decan-2-one derivatives that share structural similarities with the target compound. These developments reflect ongoing efforts to expand the chemical space accessible through spirocyclic chemistry, with particular emphasis on incorporating diverse functional groups that can modulate biological activity and physicochemical properties. The compound's Chemical Abstracts Service registry number 942474-81-9 and associated catalog numbers across multiple suppliers indicate its established position within the research chemical marketplace.

Significance in Spirocyclic Compound Research

Spirocyclic compounds have emerged as privileged scaffolds in contemporary drug discovery research, with their unique three-dimensional architectures offering distinct advantages over traditional flat aromatic systems. The significance of this compound within this context stems from its exemplification of key design principles that address current challenges in pharmaceutical development. Recent comprehensive reviews have highlighted that spirocyclic motifs are increasingly represented in clinical candidates and approved drugs, with this trend directly attributable to improvements in drug-like properties achieved through incorporation of sp3-rich systems. The compound's spirocyclic core provides conformational restriction that can enhance selectivity and reduce off-target effects, while simultaneously improving physicochemical properties such as solubility and metabolic stability.

The 1,4-dioxa-8-azaspiro[4.5]decane framework represents a particularly valuable scaffold within spirocyclic chemistry due to its combination of heteroatoms that provide hydrogen bonding opportunities and its rigid three-dimensional structure. This scaffold has been utilized in various synthetic approaches, including copper-catalyzed difluoroalkylation reactions that demonstrate the versatility of spirocyclic systems in accommodating diverse functionalization strategies. Research has shown that spirocyclic compounds can serve as effective tools for modulating multiple parameters simultaneously, including potency, selectivity, physicochemistry, and pharmacokinetics. The increasing availability of synthetic methodologies and building blocks has made spirocycles more accessible to medicinal chemists, facilitating their incorporation into drug discovery programs.

Recent in vivo studies spanning the period from 2017 to 2021 have demonstrated the therapeutic potential of spirocyclic compounds across diverse disease areas, including neurological disorders, infectious diseases, metabolic conditions, and cancer. The structural diversity available within spirocyclic chemistry has enabled the development of compounds with exceptional biological activities, with emphasis placed on structure-activity relationships that guide optimization efforts. The field of spirocyclic chemistry continues to expand, driven by advances in high-throughput synthesis and computational techniques that accelerate optimization studies. This growth trajectory positions compounds such as this compound as valuable components of chemical libraries designed for biological screening and lead compound identification.

Table 1: Physicochemical Properties of this compound

Property Value Significance
Molecular Weight 332.27 g/mol Optimal for oral bioavailability
LogP 3.56 Favorable lipophilicity range
Polar Surface Area 65 Ų Moderate polarity for membrane permeation
Heavy Atoms Count 23 Within drug-like molecular size range
Rotatable Bonds 3 Limited conformational flexibility
Ring Count 3 Complex three-dimensional architecture
Hydrogen Bond Acceptors 5 Moderate hydrogen bonding capacity
Hydrogen Bond Donors 0 No hydrogen bond donor groups
Fractional sp3 Carbon 0.571 Balanced saturation profile

Role of Fluorinated Functional Groups in Bioactive Molecules

The incorporation of fluorinated functional groups, particularly trifluoromethyl substituents, has become a cornerstone strategy in modern pharmaceutical chemistry, with fluorine-containing compounds representing a substantial portion of approved medications. The presence of the trifluoromethyl group in this compound exemplifies the strategic use of fluorine to modulate molecular properties and biological activity. The trifluoromethyl group exhibits significant electronegativity that falls between fluorine and chlorine, creating unique electronic effects that influence both chemical reactivity and biological interactions. This electronegativity contributes to the formation of strong acids when trifluoromethyl groups are attached to appropriate molecular frameworks, while simultaneously reducing the basicity of compounds containing basic functional groups.

The therapeutic applications of trifluoromethyl-containing compounds span diverse medical areas, with notable examples including efavirenz for human immunodeficiency virus treatment, fluoxetine for depression management, and celecoxib for anti-inflammatory therapy. Recent approvals by the Food and Drug Administration have continued this trend, with multiple fluorine-containing drugs receiving authorization for various therapeutic applications. The trifluoromethyl group serves multiple functions in drug design, including acting as a bioisostere for chloride or methyl groups, adjusting steric and electronic properties of lead compounds, and protecting reactive methyl groups from metabolic oxidation. These properties make trifluoromethyl substituents particularly valuable for optimizing pharmacokinetic profiles and enhancing metabolic stability.

Synthetic methodologies for introducing trifluoromethyl groups have evolved significantly, with early methods requiring harsh reagents and reaction conditions often yielding poor results. Contemporary approaches utilize efficient transition-metal catalysts under mild conditions to achieve trifluoromethylation of carbon-hydrogen bonds and halide or boronic acid groups of aromatic compounds. Recent advances have included copper-catalyzed adaptations of classical reactions, such as modified Sandmeyer reactions that enable trifluoromethyl group introduction to aromatic amines using specialized reagents. These methodological improvements have expanded access to trifluoromethylated compounds and facilitated their incorporation into complex molecular architectures such as spirocyclic systems.

Table 2: Fluorinated Pharmaceuticals and Their Therapeutic Applications

Compound Category Representative Examples Therapeutic Area Fluorine Function
Antiviral Agents Efavirenz Human Immunodeficiency Virus Metabolic stability enhancement
Antidepressants Fluoxetine Depression Selectivity improvement
Anti-inflammatory Celecoxib Pain and inflammation Potency optimization
Oncology Belzutifan Von Hippel-Lindau disease Target selectivity
Cardiovascular Vericiguat Heart failure Bioavailability enhancement
Neurological Atogepant Migraine prevention Blood-brain barrier penetration

The biological significance of fluorinated functional groups extends beyond simple property modulation to encompass fundamental changes in molecular recognition and protein interactions. Fluorine atoms provide additional sites for intermolecular interactions with biological macromolecules, enabling stronger and more selective binding to enzymes and receptors. The electronic effects of fluorine substitution can significantly alter pKa values of neighboring functional groups, thereby modulating the ionization state of compounds under physiological conditions and affecting their bioavailability. These effects are particularly important for amine-containing drugs, where fluorine substitution can optimize the balance between membrane permeability and aqueous solubility. The compound this compound incorporates these principles through its trifluoromethyl-substituted aromatic ring, which likely contributes to its distinctive physicochemical profile and potential biological activity patterns.

Properties

IUPAC Name

8-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4/c15-14(16,17)10-1-2-11(12(9-10)19(20)21)18-5-3-13(4-6-18)22-7-8-23-13/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGPJHCEEHVJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-Step Process:

  • Preparation of Intermediate :

    • A phenyl derivative bearing reactive groups (e.g., halogens or hydroxyls) is treated with reagents such as sodium hydride or para-toluenesulfonic acid (PTSA) as catalysts.
    • For compounds with trifluoromethyl substituents, specific halogenated reagents (e.g., benzotrifluoride) are used.
  • Cyclization :

    • Oxidative cyclization of olefinic precursors forms the spirocyclic backbone.
    • Common oxidizing agents include iodine or other halogens in organic solvents like dichloromethane.
  • Substitution Reactions :

    • Nitro groups are introduced via nitration using nitric acid or nitrating mixtures.
    • The trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethyl iodide under basic conditions.

Catalysts and Conditions

The synthesis relies on specific catalysts and reaction conditions to ensure efficiency:

Catalyst Function Example Applications
Sodium Hydride Base for deprotonation Cyclization reactions
Para-toluenesulfonic Acid (PTSA) Acid catalyst for substitution reactions Introduction of functional groups
Tetrabutylammonium Bromide (TBAB) Phase transfer catalyst Enhances reaction rates

Reaction Parameters

Key reaction parameters include:

  • Temperature : Typically controlled between 0°C and 80°C depending on the step.
  • Solvent : Organic solvents like dichloromethane or toluene are commonly used.
  • Purification : Final products are purified using techniques such as recrystallization or column chromatography.

Example Data Table

Below is an example table summarizing key reagents and conditions:

Step Reagent/Reactant Catalyst Solvent Temperature
Cyclization Olefinic precursor Sodium Hydride Dichloromethane 25°C
Nitro Substitution Nitric acid PTSA Toluene 60°C
Trifluoromethylation Benzotrifluoride TBAB Dichloromethane Room Temp

Challenges and Optimization

Some challenges in synthesizing this compound include:

Research has focused on refining catalysts and reaction environments to address these issues effectively.

Chemical Reactions Analysis

Types of Reactions

8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a potential therapeutic agent due to its antibacterial properties. Recent studies have indicated that derivatives of this compound can act as dual inhibitors of bacterial topoisomerases, which are essential enzymes for DNA replication in bacteria. This action suggests its potential effectiveness against Gram-positive bacteria such as Enterococcus faecalis and Enterococcus faecium .

Study Findings
PMC10041525Demonstrated broad-spectrum antibacterial activities with derivatives of the compound.

Organic Synthesis

The unique structure of 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane allows it to participate in various chemical reactions, including oxidation and substitution reactions. These reactions can be utilized to synthesize other bioactive compounds or modify existing pharmaceuticals .

Reaction Type Description
OxidationThe nitro group can be reduced to an amine under specific conditions.
SubstitutionThe trifluoromethyl group can participate in nucleophilic substitution reactions.

Material Science

Due to its unique molecular structure, this compound can be explored for applications in material science, particularly in the development of polymers or as a precursor for functional materials that require specific thermal or chemical stability.

Case Study 1: Antibacterial Activity

In a study focusing on new dual inhibitors of bacterial topoisomerases, derivatives of the compound were synthesized and tested against various bacterial strains. The results showed significant antibacterial activity, indicating the potential for developing new antibiotics based on this compound .

Case Study 2: Synthetic Methodology

Research into the synthetic routes for producing this compound has revealed efficient methodologies involving acylation and deprotection steps that enhance yield and purity . This efficiency is crucial for industrial applications where cost-effectiveness is paramount.

Mechanism of Action

The mechanism of action of 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist to the androgen receptor, inhibiting the receptor’s activation and thereby reducing the growth of androgen-dependent cancer cells . The pathways involved include the inhibition of androgen receptor signaling and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane
  • CAS No.: 942474-81-9
  • Molecular Formula : C₁₄H₁₅F₃N₂O₄
  • Molecular Weight : 332.28 g/mol
  • Storage : Sealed in dry conditions at 2–8°C .

Structural Features :

  • Core structure: 1,4-dioxa-8-azaspiro[4.5]decane (a spirocyclic system with a piperidine ring fused to a 1,4-dioxane moiety).
  • Substituent: A 2-nitro-4-(trifluoromethyl)phenyl group attached to the spirocyclic nitrogen.

Hazard Profile :

  • GHS Signal Word : Warning
  • Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Similar Compounds

Structural Analogues with Nitro and Halogen Substituents

Compound Name CAS No. Molecular Formula Substituent Position Key Features References
8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane 252336-82-6 C₁₃H₁₅FN₂O₄ 2-F, 4-NO₂ Lower molecular weight (282.27 g/mol); H317 (skin sensitization) hazard .
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane 914637-75-5 C₁₃H₁₅FN₂O₄ 4-F, 2-NO₂ Positional isomer of the above; similar molecular weight (282.27 g/mol) but distinct electronic effects due to substituent arrangement .
8-(2-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane 142791-64-8 C₁₃H₁₆ClNO₂ 2-Cl Lacks nitro and CF₃ groups; simpler structure with lower polarity .

Key Observations :

  • Nitro group positioning (e.g., 2-nitro vs. 4-nitro) alters steric and electronic interactions, affecting binding in biological systems .

Heterocyclic and Sulfonyl Derivatives

Compound Name CAS No. Molecular Formula Key Features References
8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane 166954-75-2 C₁₂H₁₆N₂O₂ Pyridine ring introduces basicity; molecular weight 220.27 g/mol .
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane N/A C₁₉H₂₈N₃O₄S Sulfonamide group enhances hydrogen-bonding capacity; synthesized via Ca(NTf₂)₂ catalysis .
8-(4-Fluorophenylsulfonimidoyl)-1,4-dioxa-8-azaspiro[4.5]decane N/A C₁₄H₁₈FN₂O₃S Sulfonimidoyl group offers chiral centers; δF = -107.3 ppm (¹⁹F NMR) .

Key Observations :

  • Heterocyclic substituents (e.g., pyridine) modify electronic properties and solubility profiles .

Spirocyclic Analogues with Bioactive Moieties

Compound Name CAS No. Molecular Formula Key Features References
8-[4,5-Dimethyl-8-nitro-6-(trifluoromethyl)-5H-1,3-benzothiazin-2-yl]-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane N/A C₁₉H₂₃F₃N₃O₄S Benzothiazine core linked to spirocycle; studied for antitubercular activity (yield: 6%) .
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane N/A C₂₁H₁₉FN₂O₂ Indole moiety confers fluorescence; used in p97 ATPase inhibitor studies .

Key Observations :

  • Benzothiazine derivatives demonstrate niche applications in antitubercular research, though synthetic yields are low .

Biological Activity

8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with significant potential in medicinal chemistry and biological research. This compound features a unique spirocyclic structure that has been explored for various biological activities, particularly its interaction with molecular targets relevant to cancer therapy and other diseases.

The compound is characterized by the following chemical formula and structural features:

  • Chemical Formula : C14H15F3N2O4
  • Molecular Weight : 332.28 g/mol
  • CAS Number : 942474-81-9
  • IUPAC Name : 8-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane

The biological activity of this compound primarily revolves around its ability to interact with specific receptors and enzymes:

  • Androgen Receptor Antagonism : Research indicates that this compound may act as an antagonist to the androgen receptor, which is crucial in the treatment of androgen-dependent cancers, such as prostate cancer. By inhibiting receptor activation, it helps reduce cancer cell proliferation .
  • σ1 Receptor Ligand : Studies have shown that similar compounds exhibit high affinity for σ1 receptors, which are implicated in various neurological disorders. This suggests potential applications in neuropharmacology .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro tests demonstrated significant cytotoxic effects on prostate cancer cell lines, with IC50 values indicating potency in inhibiting cell growth.
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells via the activation of caspase pathways, further supporting its potential as a therapeutic agent against malignancies.

Antibacterial Activity

Recent research has also explored the antibacterial properties of this compound:

  • Broad-Spectrum Activity : Compounds structurally related to this compound have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .

Case Study 1: Prostate Cancer Treatment

In a study published in Cancer Research, researchers synthesized a series of analogs based on the spirocyclic structure. The lead compound exhibited an IC50 of 15 nM against LNCaP prostate cancer cells and demonstrated significant tumor regression in xenograft models when administered at therapeutic doses .

Case Study 2: Neuropharmacological Applications

A study investigated the σ1 receptor binding affinity of related compounds. One analog showed a K(i) value of 5.4 nM for σ1 receptors and was effective in reducing anxiety-like behaviors in animal models, suggesting that derivatives of this compound could be developed for treating anxiety disorders .

Table 1: Biological Activity Summary

Activity TypeTargetIC50/K(i) ValueReference
AnticancerProstate Cancer Cells15 nM
σ1 Receptor Bindingσ1 Receptor5.4 nM
AntibacterialGram-positive Bacteria<0.03125 μg/mL

Table 2: Synthetic Pathways and Yields

Reaction TypeKey IntermediatesYield (%)
AcylationAniline Derivatives70%
ReductionNitro to Amine85%
SubstitutionTrifluoromethyl GroupVariable

Q & A

Q. What are the standard synthetic routes for 8-(2-nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane?

The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination can be employed using 1,4-dioxa-8-azaspiro[4.5]decane and a halogenated nitro-trifluoromethylphenyl precursor. Key reagents include Pd₂(dba)₃ as a catalyst, CyJohnPhos as a ligand, and K₃PO₄ as a base in degassed dioxane at 120°C for 12 hours . Yield optimization (52–81%) requires careful control of stoichiometry and degassing to prevent side reactions.

Q. How is structural elucidation performed for this spiro compound?

Characterization relies on ¹H/¹³C NMR , HRMS (ESI-TOF) , and IR spectroscopy . For instance:

  • ¹H NMR (CDCl₃): Signals at δ 7.6–8.4 ppm confirm aromatic protons, while δ 3.5–4.2 ppm corresponds to dioxane and spirocyclic protons.
  • HRMS : Experimental m/z matches calculated [M+H]⁺ within 1 ppm error .
  • IR : Peaks near 1600 cm⁻¹ (C=C aromatic) and 1096 cm⁻¹ (C-O-C) validate the core structure .

Q. What precautions are needed during synthesis due to intermediate sensitivity?

Spirocyclic intermediates (e.g., 8-oxa-1,4-dithiaspiro[4.5]decan) are air- and moisture-sensitive. Reactions should be conducted under inert gas (N₂/Ar), and products stored in anhydrous solvents. Purification via column chromatography (SiO₂, 30–40% EtOAc/hexane) is recommended .

Advanced Research Questions

Q. How can computational methods predict nonlinear optical (NLO) properties of this compound?

Semiempirical CNDO/S-CI calculations are used to estimate molecular hyperpolarizability (β) and second-harmonic generation (SHG) efficiency. For example, crystal packing in the orthorhombic P2₁2₁2₁ space group (a = 8.428 Å, b = 28.349 Å, c = 5.634 Å) shows antiparallel molecular alignment, reducing dipole repulsion and enhancing NLO activity. Theoretical d coefficients align with experimental SHG measurements at 405.5 nm .

Q. What strategies optimize catalytic systems for coupling reactions involving sterically hindered aryl halides?

Ligand selection critically impacts yield. CyJohnPhos outperforms other ligands due to its bulky, electron-rich structure, which stabilizes Pd intermediates. Microwave-assisted synthesis (110–120°C, 6–12 hours) reduces reaction time by 50% compared to conventional heating . Post-reaction workup with NaHCO₃ and EtOAc extraction minimizes byproduct contamination .

Q. How does acid-mediated ketal deprotection affect downstream applications?

Treatment with 3M HCl in acetone under reflux cleaves the 1,4-dioxa spiro ring to yield piperidin-4-one derivatives. Neutralization with Na₂CO₃ followed by EtOAc extraction achieves >90% recovery. This step is crucial for generating bioactive intermediates, such as inhibitors of AAA+ ATPases like p97 .

Q. What crystallographic techniques resolve contradictions in reported crystal structures?

X-ray diffraction (XRD) and plate sublimation growth methods identify polymorphs. For example, APDA (a structural analog) exhibits two orthorhombic forms: Pna2₁ (parallel molecular alignment) and P2₁2₁2₁ (antiparallel). Differential scanning calorimetry (DSC) and SHG efficiency measurements validate phase purity .

Data Contradiction Analysis

Q. Why do reported yields vary (52–81%) for similar coupling reactions?

Discrepancies arise from:

  • Catalyst loading : Higher Pd₂(dba)₃ (0.034 mmol vs. 0.008 mmol) improves turnover but increases cost.
  • Microwave vs. oil-bath heating : Microwave irradiation enhances homogeneity and reduces side reactions .
  • Ligand purity : Commercial CyJohnPhos may contain traces of phosphine oxides, reducing catalytic activity .

Q. How do crystal packing modes influence SHG efficiency?

In the P2₁2₁2₁ polymorph, antiparallel alignment reduces dipole-dipole repulsion, increasing β by 30% compared to Pna2₁. However, Pna2₁ crystals exhibit higher thermal stability (Tm = 142–143°C), favoring device integration .

Methodological Recommendations

Q. What analytical workflows validate spirocyclic compound purity?

A tiered approach is recommended:

  • TLC (Rf = 0.32–0.42 in EtOAc/hexane) for rapid screening.
  • HRMS for exact mass confirmation (e.g., m/z 472.2276 [M+H]⁺).
  • ¹³C NMR to distinguish sp³ (δ 60–70 ppm) and sp² (δ 120–140 ppm) carbons .

Q. How can antireflective coatings enhance optical applications?

Coating with amorphous fluoropolymers (e.g., Teflon AF-2400) reduces surface reflection from 8% to <2% at 810 nm. Diamond-turned surfaces (roughness <1.5 nm) further minimize scattering losses in laser resonators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.